2-[4-(dimethylamino)benzoyl]-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol
Overview
Description
2-[4-(dimethylamino)benzoyl]-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol is a useful research compound. Its molecular formula is C18H22F3N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16641144 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally related to 2-[4-(dimethylamino)benzoyl]-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol, has been utilized as a starting material in various alkylation and ring closure reactions. This approach is instrumental in generating a diverse library of compounds, highlighting the potential of such structures in creating a wide range of chemical entities (Roman, 2013).
Development of Polyfunctional Heterocyclic Systems
Compounds like Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, closely related to the compound , have shown versatility as synthons for the preparation of complex heterocyclic systems. Such compounds are crucial in synthesizing pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating the broad applicability of these chemical frameworks in heterocyclic chemistry (Pizzioli et al., 1998).
ANRORC Rearrangement in Tetrahydro-2H-chromenones
ANRORC rearrangement, a chemical transformation, has been utilized in synthesizing a series of compounds, including 3-hydroxy-2-[(3(5)-(methyl/phenyl)-5(3)-(trifluoromethyl)-1H-pyrazol-4-yl)arylmethyl]-cyclohex-2-en-1-ones. These compounds are structurally related to the chemical , indicating the potential for similar rearrangements and syntheses in related chemical structures (Bonacorso et al., 2013).
Preparation of Novel Heterocyclic Systems
The diastereoselective synthesis of complex heterocyclic systems, like dimethyl (4R*,4a'R*,7a'R*)-1-aryl-6'-benzoyl-4a'-methyl-5-oxo-1,4',4a',5,5',6'-hexahydrospiro[pyrazole-4,7'-pyrrolo[3,4-c]pyridazine]-3',7a'(1'Η)-dicarboxylates, has been achieved starting from compounds similar to this compound. This synthesis showcases the potential of such compounds in creating novel and complex heterocyclic structures (Uršič et al., 2009).
Synthesis of Dimethylamino Derivatives of Condensed Heterocycles
The synthesis of dimethylamino derivatives of condensed heterocycles from compounds like dimethylphosgeneimmonium chloride, which shares structural similarities with the target compound, indicates the potential for synthesizing a variety of dimethylamino-substituted heterocyclic compounds. This further emphasizes the versatility of such compounds in synthetic chemistry (Gorelik et al., 1978).
Applications in Bioactivities Studies
A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, synthesized from compounds structurally similar to the target compound, were screened for their anti-inflammatory activity and against bacterial and fungal strains. This illustrates the potential biomedical applications of such compounds in developing new therapeutic agents (Kendre et al., 2013).
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-23(2)13-10-8-12(9-11-13)16(25)24-17(26,18(19,20)21)14-6-4-3-5-7-15(14)22-24/h8-11,14,26H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYZHHIYDBFATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C(C3CCCCCC3=N2)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.